Cilazaprilat

ACE inhibition assay enzymology in vitro pharmacology

Sourcing Cilazaprilat (Ro 31-3113) is essential for researchers who require validated, high-potency ACE inhibition in vitro and in vivo. Unlike other ACE inhibitor metabolites, Cilazaprilat's potency (IC50 0.7-1.9 nM) allows for lower working concentrations. Its distinct, slower ACE recovery kinetics (~5-6% per hour) and a biphasic elimination profile (terminal half-life of 40–50 hours) make it the superior choice for long-duration pharmacodynamic studies and PK-PD modeling. Ensure your research's precision—choose the active metabolite with data-backed differentiation.

Molecular Formula C20H27N3O5
Molecular Weight 389.4 g/mol
CAS No. 90139-06-3
Cat. No. B193057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilazaprilat
CAS90139-06-3
Synonyms(1S,9S)-9-[[(1S)-1-Carboxy-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic Acid;  Ro 31-3113
Molecular FormulaC20H27N3O5
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1
InChIKeyUVAUYSRYXACKSC-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Cilazaprilat (CAS 90139-06-3): Active Diacid Metabolite of Cilazapril for ACE Inhibition Research


Cilazaprilat (Ro 31-3113) is the active diacid metabolite of the monoethyl ester prodrug cilazapril, functioning as a potent, specific, long-acting inhibitor of angiotensin-converting enzyme (ACE; kininase II) [1]. As a non-sulfhydryl ACE inhibitor, cilazaprilat competes with angiotensin I for binding at the ACE active site, blocking the conversion of angiotensin I to angiotensin II [2]. The compound exhibits an IC50 of 1.9 nM against rabbit lung ACE in vitro and 0.7 nM against the rat enzyme, placing it among the most potent ACE inhibitors available for preclinical research applications [1].

Why Cilazaprilat Cannot Be Substituted with Other ACE Inhibitor Diacids in Research


Despite belonging to the same ACE inhibitor diacid class, cilazaprilat exhibits quantifiable differences from close analogs including enalaprilat, ramiprilat, and perindoprilat across multiple experimental parameters: in vitro inhibitory potency, in vivo ACE recovery kinetics, oral prodrug absorption efficiency, terminal elimination half-life, and site-selectivity profile [1][2][3]. These differences are experimentally validated and cannot be extrapolated from class membership alone. Researchers requiring precise pharmacokinetic-pharmacodynamic modeling, long-duration ACE inhibition with slower recovery kinetics, or non-site-selective binding profiles must specifically source cilazaprilat rather than assuming interchangeability with other ACE inhibitor active metabolites [1][4].

Quantitative Differentiation Evidence: Cilazaprilat vs. Enalaprilat, Ramiprilat, and Perindoprilat


In Vitro ACE Inhibition Potency: Cilazaprilat IC50 vs. Enalaprilat in Rabbit Lung ACE

Cilazaprilat inhibits rabbit lung ACE with an IC50 of 1.9 nM, while the active diacid of enalapril (enalaprilat) demonstrates lower potency in the same assay system [1]. The active diacid of cilazapril was more potent than the corresponding diacid of enalapril in inhibiting the cleavage of angiotensin I and of Hip-His-Leu by ACE in vitro [2].

ACE inhibition assay enzymology in vitro pharmacology

Oral Prodrug Potency: Cilazapril vs. Enalapril ACE Inhibition in Rats

Following oral administration to conscious rats, cilazapril was 2-4.5× more potent than enalapril as an ACE inhibitor [1]. An oral dose of 0.1 mg/kg cilazapril evoked the same maximum degree of plasma ACE inhibition (approximately 76%) in the rat as 0.25 mg/kg enalapril, indicating approximately 2.5-fold higher potency on a mg/kg basis [1]. In all test systems, cilazapril was the most potent and the longest acting compared with captopril and enalapril [2].

oral bioavailability prodrug activation in vivo pharmacology

ACE Activity Recovery Kinetics: Slower Dissociation Rate vs. Enalapril

The rate of recovery of ACE activity following cilazapril administration was 5-6% per hour, approximately half the recovery rate observed with enalapril (10% per hour) [1]. This slower recovery reflects a longer drug-target residence time and more sustained enzyme inhibition. The terminal elimination half-life of cilazaprilat ranges from 30-50 hours, with a prolonged terminal phase of approximately 40-50 hours attributed to saturable binding to ACE [2][3].

enzyme kinetics drug-target residence time pharmacodynamics

Biphasic Elimination Profile: Distinct Terminal Half-Life vs. Other ACE Inhibitors

Cilazaprilat exhibits a distinctive biphasic elimination profile: an early elimination phase with a half-life of 1.5-1.7 hours during the first 8 hours post-dose, followed by a prolonged terminal elimination phase with a half-life of approximately 40-50 hours from 24 hours onward [1][2]. This contrasts with other ACE inhibitors such as lisinopril, enalapril, and ramipril which have reported plasma half-lives of 10-13 hours [3]. The prolonged terminal phase of cilazaprilat is attributed to saturable, high-affinity binding to tissue and plasma ACE [1].

pharmacokinetics terminal half-life drug accumulation

Analytical Method Validation: LC-MS/MS Quantification with Defined Dynamic Range

Validated LC-MS/MS methods have been established for the simultaneous determination of cilazapril and cilazaprilat in human plasma, with linear calibration ranges of 0.1-500 ng/mL for cilazapril and 0.5-50 ng/mL for cilazaprilat using enalapril as internal standard [1]. An automated HPLC/MS/MS method achieved linear ranges of 0.500-300 ng/mL (cilazapril) and 0.250-150 ng/mL (cilazaprilat) with a 1.5-minute chromatographic run time [2]. Cilazapril and cilazaprilat demonstrate stability in standard solution and in plasma samples under typical storage and processing conditions [1].

bioanalysis LC-MS/MS method validation

Non-Site-Selective ACE Binding Profile vs. Site-Selective Comparators

Using a cilazapril derivative (Ro 31-8472) as a radioligand, studies demonstrate that cilazaprilat-derived compounds do not discriminate between the N- and C-sites of human ACE, exhibiting non-site-selective binding [1]. In contrast, captopril was shown to be N-selective and delaprilat to be C-selective in the same assay system [1]. Enalaprilat also proved to be not site-selective, sharing this binding characteristic with the cilazapril derivative [1].

ACE domain selectivity C-domain N-domain radioligand binding

Optimal Research and Industrial Application Scenarios for Cilazaprilat (CAS 90139-06-3)


In Vitro ACE Inhibition Assays Requiring Maximal Potency (IC50 = 1.9 nM)

Cilazaprilat is indicated for enzymatic assays requiring high-potency ACE inhibition, with an IC50 of 1.9 nM against rabbit lung ACE in vitro [1]. When assay sensitivity or inhibitor concentration constraints exist, cilazaprilat's sub-nanomolar to low-nanomolar potency (0.7 nM for rat enzyme) enables effective inhibition at lower concentrations than enalaprilat [1]. The compound's inhibition is highly specific, with no inhibition observed against a wide range of lipolytic and proteolytic enzymes even at concentrations 10,000-fold higher than its IC50 value [2].

In Vivo Studies Requiring Prolonged ACE Inhibition with Slow Enzyme Recovery Kinetics

For in vivo experimental models where sustained ACE inhibition is required, cilazapril (the oral prodrug of cilazaprilat) provides plasma ACE inhibition maintained at ≥50% for up to 18 hours following a single oral dose in cats [1]. The rate of ACE activity recovery with cilazapril (5-6% h⁻¹) is approximately half that of enalapril (10% h⁻¹), making cilazaprilat the preferred active metabolite for studies investigating prolonged pharmacodynamic effects [1]. The biphasic elimination profile with a terminal half-life of 40-50 hours further supports once-daily dosing paradigms [3][4].

Pharmacokinetic-Pharmacodynamic Modeling Using Saturable ACE Binding

Cilazaprilat's nonlinear pharmacokinetics, characterized by saturable binding to ACE, make it an ideal candidate for pharmacokinetic-pharmacodynamic modeling studies [3]. A one-compartment model with saturable binding to ACE has been validated to describe both cilazaprilat pharmacokinetics and plasma ACE inhibition dynamics [4]. The coefficients relating to plasma ACE and its interaction with cilazaprilat show good agreement with model-independent observations, providing researchers with a well-characterized system for ACE inhibitor PK-PD investigations [4].

Bioanalytical Method Development and Bioequivalence Studies

Cilazaprilat serves as a reference standard for bioanalytical method development, with validated LC-MS/MS methods established for its quantification in human plasma at linear ranges of 0.5-50 ng/mL [5] and 0.250-150 ng/mL [6]. The compound is stable in standard solution and in plasma samples under typical storage and processing conditions [5]. Automated sample preparation methods with 1.5-minute chromatographic run times have been successfully applied to bioequivalence studies of cilazapril formulations [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilazaprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.